2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
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Overview
Description
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is an organic compound with a complex structure, featuring multiple functional groups including methoxy, amino, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyaniline with ethyl glyoxylate, followed by subsequent reactions to introduce the m-tolylamino and butanoic acid groups. The reaction conditions often require the use of catalysts, such as bismuth salts, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxo group can produce a secondary alcohol.
Scientific Research Applications
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-((2-Hydroxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
The unique combination of functional groups in 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid gives it distinct chemical properties and potential applications that are not shared by its similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(2-methoxyanilino)ethylamino]-4-(3-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14-6-5-7-15(12-14)23-19(24)13-17(20(25)26)22-11-10-21-16-8-3-4-9-18(16)27-2/h3-9,12,17,21-22H,10-11,13H2,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANRKLBKHQOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCNC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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